

# In-depth Technical Guide: 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine

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## Compound of Interest

Compound Name: 2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine

Cat. No.: B1289546

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CAS Number: 209286-63-5

## A Core Moiety for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine**, a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of novel kinase inhibitors.

## Chemical and Physical Properties

**2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine** is a halogenated heterocyclic compound. The presence of a reactive bromomethyl group and a chlorine atom on the thieno[3,2-c]pyridine scaffold allows for versatile chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.

| Property          | Value                                   | Source |
|-------------------|---|--------|
| CAS Number        | 209286-63-5                             | [1]    |
| Molecular Formula | C <sub>8</sub> H <sub>5</sub> BrClNS    | [1]    |
| Molecular Weight  | 262.55 g/mol                            | [1]    |
| Appearance        | Not explicitly stated in search results |        |
| Solubility        | Not explicitly stated in search results |        |
| Melting Point     | Not explicitly stated in search results |        |
| Boiling Point     | Not explicitly stated in search results |        |

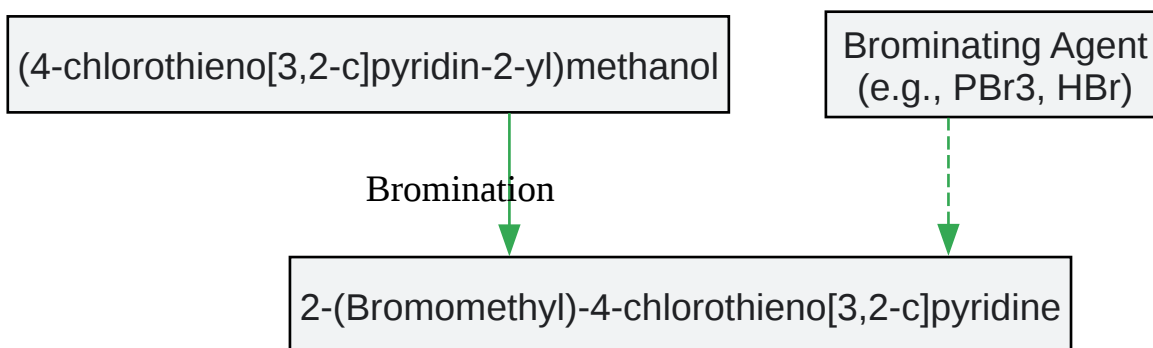
## Synthesis and Experimental Protocols

The synthesis of **2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine** typically involves a multi-step reaction sequence starting from a thienopyridine precursor. While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the provided search results, a general synthetic strategy can be inferred from the synthesis of related compounds. A plausible synthetic route involves the following key transformations:

- **Construction of the Thieno[3,2-c]pyridine Core:** This is often achieved through cyclization reactions of appropriately substituted thiophene or pyridine derivatives.
- **Introduction of the Bromomethyl Group:** This is commonly accomplished by the bromination of a corresponding hydroxymethyl or methyl precursor.

## Illustrative Synthetic Pathway

A likely synthetic pathway would start with the corresponding (4-chlorothieno[3,2-c]pyridin-2-yl)methanol. The conversion of the alcohol to the bromide is a standard organic transformation.



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Caption: Plausible final step in the synthesis of the target compound.

## General Experimental Protocol for Bromination of a Heterocyclic Methanol:

- Starting Material: (4-chlorothieno[3,2-c]pyridin-2-yl)methanol.
- Reagent: A suitable brominating agent such as phosphorus tribromide (PBr<sub>3</sub>) or hydrobromic acid (HBr).
- Solvent: An inert solvent like dichloromethane (DCM) or diethyl ether.
- Procedure:
  - The starting alcohol is dissolved in the chosen solvent and cooled in an ice bath.
  - The brominating agent is added dropwise to the cooled solution.
  - The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.
  - The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  - Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired **2-(bromomethyl)-4-chlorothieno[3,2-c]pyridine**.

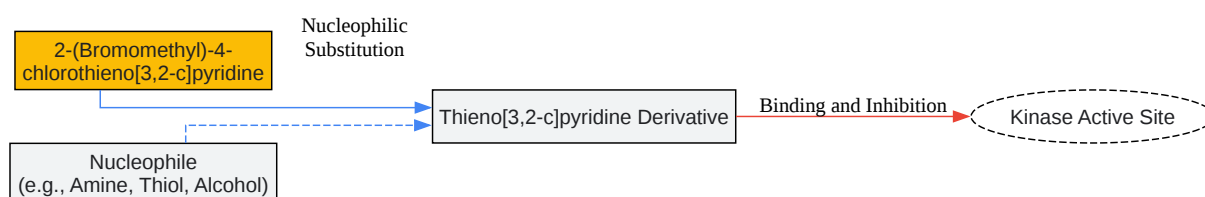
## Applications in Drug Discovery and Medicinal Chemistry

**2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine** is a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.<sup>[1]</sup> The thieno[3,2-c]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.

The reactive bromomethyl group serves as a chemical handle for introducing various substituents through nucleophilic substitution reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of thienopyridine derivatives, leading to the optimization of their biological activity.

## Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The thieno[3,2-c]pyridine core can be elaborated to create potent and selective kinase inhibitors.



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Caption: General workflow for developing kinase inhibitors.

The development of such inhibitors often involves the synthesis of a library of compounds where different functional groups are attached to the thieno[3,2-c]pyridine core via the bromomethyl linker. These compounds are then screened for their ability to inhibit specific kinases.

## Future Perspectives

The versatility of **2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine** as a synthetic intermediate ensures its continued importance in drug discovery. Future research will likely focus on:

- Development of novel synthetic routes: More efficient and scalable syntheses of this key intermediate are always of interest.
- Exploration of new therapeutic targets: While its application in kinase inhibitor development is established, the thieno[3,2-c]pyridine scaffold may be effective against other classes of biological targets.
- Combinatorial chemistry: The use of this building block in high-throughput synthesis will accelerate the discovery of new lead compounds.

In conclusion, **2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine** is a valuable tool for medicinal chemists, providing a robust platform for the design and synthesis of innovative therapeutics.

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## References

- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
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